molecular formula C8H12ClNO3 B1674981 Norepinephrine hydrochloride CAS No. 329-56-6

Norepinephrine hydrochloride

Cat. No.: B1674981
CAS No.: 329-56-6
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-QRPNPIFTSA-N
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Description

Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.

Mechanism of Action

Target of Action

Norepinephrine hydrochloride primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are widely distributed in the body and play a crucial role in the sympathetic nervous system. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers .

Mode of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . This dual action allows norepinephrine to increase systemic blood pressure and coronary blood flow .

Biochemical Pathways

Norepinephrine is synthesized from dopamine in the human body by the dopamine β-hydroxylase (DBH) enzyme . It is synthesized from the amino acid tyrosine by a series of enzymatic steps in the adrenal medulla and postganglionic neurons of the sympathetic nervous system .

Pharmacokinetics

Norepinephrine is metabolized by the enzymes monoaminoxidase (MAO) and catechol-O-methyltransferase (COMT) . It is excreted in the urine as inactive metabolites . The pharmacokinetics of norepinephrine can be modeled with a one-compartment linear model and first-order elimination .

Action Environment

The action of norepinephrine is influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Biochemical Analysis

Biochemical Properties

Norepinephrine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus . It is synthesized from dopamine and acts on alpha-1, alpha-2, beta-1, and beta-3 receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In the brain, it increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . In the rest of the body, it increases heart rate and blood pressure, triggers the release of glucose from energy stores, increases blood flow to skeletal muscle, reduces blood flow to the gastrointestinal system, and inhibits voiding of the bladder and gastrointestinal motility .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, cardiovascular effects of increasing dosages of norepinephrine have been observed in healthy isoflurane-anesthetized New Zealand White rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathway is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → Norepinephrine . Thus, the direct precursor of norepinephrine is dopamine, which is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The norepinephrine transporter (NET) terminates noradrenergic signaling by rapid re-uptake of neuronally released norepinephrine into presynaptic terminals .

Subcellular Localization

This compound is localized in various subcellular compartments. Evidence suggests that axonal this compound extensively colocalizes with syntaxin 1A, and to a limited degree with SCAMP2 and synaptophysin .

Properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-56-6
Record name (-)-Norepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norepinephrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORADRENALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of norepinephrine hydrochloride in the body?

A1: this compound exerts its effects by binding to and activating adrenergic receptors, predominantly alpha- and beta-adrenergic receptors. [, ] This interaction triggers various downstream effects depending on the receptor subtype and its location. For instance, activation of alpha-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, while activation of beta-1 receptors in the heart increases heart rate and contractility. []

Q2: How does this compound affect blood pressure and heart rate?

A2: this compound is a potent vasoconstrictor, primarily acting on alpha-adrenergic receptors in blood vessels. [] This vasoconstriction leads to increased vascular resistance, directly contributing to a rise in blood pressure. [, ] Additionally, it activates beta-1 receptors in the heart, leading to increased heart rate and contractility, further contributing to the elevation of blood pressure. [, ]

Q3: Are there differences in the vascular responses to this compound between arteries and veins?

A3: Yes, studies utilizing isolated canine femoral arteries and veins demonstrated that while both vessels constrict in response to this compound, the sensitivity to other vasoactive agents differed. [] For instance, serotonin exhibited greater potency in constricting arteries, while histamine and adenosine triphosphate (ATP) showed greater potency in veins. [] This suggests variations in receptor subtypes and densities between arteries and veins.

Q4: Can the effects of this compound on blood vessels be modulated by other substances?

A4: Yes, research indicates that the vasodilatory effects of certain drugs can be influenced by the presence of this compound. [] For instance, the ability of acepromazine and isoxsuprine hydrochloride to induce relaxation in equine digital arteries and veins was significantly diminished when prostaglandin F2 alpha, rather than this compound, was used as the preconstricting agent. []

Q5: Are there any studies investigating the use of this compound in understanding the autonomic control of erectile function?

A6: Yes, research involving canine models explored the role of autonomic nerves and arteries in erectile function after rectal cancer surgery. [] This study revealed that while transection of the hypogastric nerve and the sympathetic trunk did not impact erectile function, severing the pelvic splanchnic nerve (PSN) significantly reduced penile cavernosum pressure and internal pudendal arterial flow, both crucial for erection. [] Interestingly, this compound elicited relaxation in isolated canine internal pudendal arteries in vitro, an effect counteracted by the alpha-adrenergic blocker, phentolamine methylate. [] These findings suggest a complex interplay between the sympathetic nervous system, norepinephrine, and erectile function.

Q6: Can this compound be used to induce the release of skin peptides in amphibians?

A7: Studies exploring skin peptide collection methods in salamanders revealed that, unlike in anurans, immersion in this compound did not effectively stimulate peptide release. [] Instead, vigorous handling proved to be a more effective method. [] These findings highlight species-specific differences in physiological responses to pharmacological agents.

Q7: Has this compound been radiolabeled for potential use in research?

A8: Yes, a rapid synthesis method for carbon-11 labeled this compound has been developed. [] Although the specific applications aren't detailed in the provided abstracts, this radiolabeled form could be valuable in studying norepinephrine transport, receptor binding, and metabolism in various tissues.

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